molecular formula C18H19NO3 B2968527 (2-Methoxyphenyl)(2-phenylmorpholino)methanone CAS No. 921174-14-3

(2-Methoxyphenyl)(2-phenylmorpholino)methanone

Cat. No. B2968527
CAS RN: 921174-14-3
M. Wt: 297.354
InChI Key: AGMMPHVIWHIDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxyphenyl)(2-phenylmorpholino)methanone” is a chemical compound with the empirical formula C12H15NO3 . Its molecular weight is 221.25 .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyphenyl)(2-phenylmorpholino)methanone” can be represented by the SMILES string O=C(N1CCOCC1)C2=CC=CC=C2OC . The InChI representation is 1S/C12H15NO3/c1-15-11-5-3-2-4-10(11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)(2-phenylmorpholino)methanone” is a solid compound . Its molecular weight is 221.25 .

Scientific Research Applications

Anticancer Potential and Mechanisms

  • Tubulin Polymerization Inhibition and Apoptosis Induction : Compounds similar to "(2-Methoxyphenyl)(2-phenylmorpholino)methanone", particularly those within the phenstatin family, have demonstrated potent cytotoxicity against tumor cell lines. These compounds inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, thereby exhibiting promising anticancer therapeutic potential. The exact mechanisms include cell cycle arrest, apoptosis induction via caspase activation, loss of mitochondrial membrane potential, and DNA fragmentation without affecting membrane integrity (Magalhães et al., 2013).

Synthetic Applications

  • Electrochemical Synthesis : A novel electrochemical synthesis approach for generating 8-amino-1,4-benzoxazine derivatives, starting from compounds like "(3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone", has been demonstrated. This method allows for efficient and selective synthesis of potentially biologically active benzoxazine derivatives in a one-pot process without isolation of intermediates (Largeron & Fleury, 1998).

Material Science and Chemistry

  • Aggregation-Induced Emission and Thermochromism : Certain benzophenone azine derivatives have shown aggregation-induced emission (AIE) properties and reversible thermochromism based on polymorph-dependent excited-state intramolecular proton transfer fluorescence. These findings open up new avenues for developing efficient AIE-active materials in response to external stimuli (Wei, Song, & Tong, 2013).

Environmental and Toxicological Studies

  • Fate and Behavior in Aqueous Solution : The environmental fate and behavior of benzophenone derivatives, like benzophenone-8 (closely related to the compound of interest), have been thoroughly studied. These compounds show significant reactivity towards free available chlorine and are extremely photo-stable, which is crucial for understanding their degradation and potential environmental impacts (Santos & Esteves da Silva, 2019).

Safety and Hazards

The safety data for “(2-Methoxyphenyl)(2-phenylmorpholino)methanone” indicates that it may cause eye irritation (Hazard Statements H319). Precautionary measures include rinsing with water in case of contact with eyes .

properties

IUPAC Name

(2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMPHVIWHIDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(2-phenylmorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.